5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxybenzyl group, and a pyridinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with malononitrile in the presence of a base, followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and methoxybenzyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-methoxybenzyl)benzamide
- 4-Chlorophenyl-1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness
5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c1-25-19-8-2-14(3-9-19)12-23-13-17(10-16(11-22)20(23)24)15-4-6-18(21)7-5-15/h2-10,13H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWVYZEXSEKCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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